![molecular formula C17H10F2N2O4S3 B2388095 N-(3-cyano-2-thienyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide CAS No. 866019-36-5](/img/structure/B2388095.png)
N-(3-cyano-2-thienyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-2-thienyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide, also known as compound 1, is a small molecule inhibitor that has been extensively studied for its potential as a therapeutic agent. This compound has shown promise as a treatment for various diseases, including cancer, inflammation, and autoimmune disorders.
Mechanism of Action
Compound 1 exerts its effects by inhibiting specific enzymes and pathways. It has been shown to inhibit the activity of protein kinases, which are involved in cell signaling and regulation. It has also been shown to inhibit the activity of enzymes involved in the production of inflammatory cytokines. The exact mechanism of action of N-(3-cyano-2-thienyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide 1 is still being studied.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. In cancer, it has been shown to inhibit the growth of tumor cells and induce apoptosis. In inflammation, it has been shown to reduce the production of inflammatory cytokines and decrease inflammation. In autoimmune disorders, it has been shown to modulate the immune response and reduce autoimmune reactions.
Advantages and Limitations for Lab Experiments
Compound 1 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and study. It has also shown promise as a therapeutic agent for various diseases, which makes it a valuable tool for drug development. However, there are also limitations to using N-(3-cyano-2-thienyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide 1 in lab experiments. It has low solubility in water, which can make it difficult to work with. It also has potential toxicity, which needs to be carefully monitored.
Future Directions
There are several future directions for N-(3-cyano-2-thienyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide 1 research. One direction is to study its potential as a therapeutic agent for specific diseases, such as cancer, inflammation, and autoimmune disorders. Another direction is to optimize the synthesis method to improve the yield and purity of N-(3-cyano-2-thienyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide 1. Additionally, more research is needed to understand the exact mechanism of action of N-(3-cyano-2-thienyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide 1 and to identify potential side effects and toxicity. Overall, N-(3-cyano-2-thienyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide 1 has shown promise as a valuable tool for drug development and further research is needed to fully understand its potential.
Synthesis Methods
Compound 1 can be synthesized using a two-step process. The first step involves the reaction of 3-cyano-2-thiophenecarboxylic acid with 4-fluoroaniline to form an intermediate. The intermediate is then reacted with 4-fluorobenzenesulfonyl chloride to yield N-(3-cyano-2-thienyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide 1. The synthesis method has been optimized to improve the yield and purity of N-(3-cyano-2-thienyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide 1.
Scientific Research Applications
Compound 1 has been extensively studied for its potential as a therapeutic agent. It has shown promise as a treatment for various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, N-(3-cyano-2-thienyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide 1 has been shown to inhibit the growth of tumor cells by targeting specific enzymes and pathways. In inflammation, N-(3-cyano-2-thienyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide 1 has been shown to reduce the production of inflammatory cytokines. In autoimmune disorders, N-(3-cyano-2-thienyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide 1 has been shown to modulate the immune response.
properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-4-fluoro-N-(4-fluorophenyl)sulfonylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F2N2O4S3/c18-13-1-5-15(6-2-13)27(22,23)21(17-12(11-20)9-10-26-17)28(24,25)16-7-3-14(19)4-8-16/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZWICNGDIDANK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)N(C2=C(C=CS2)C#N)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F2N2O4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-2-thienyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl {2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2388013.png)
![5-[4-(Trifluoromethyl)phenyl]-2H-tetrazole-2-acetic acid](/img/structure/B2388014.png)
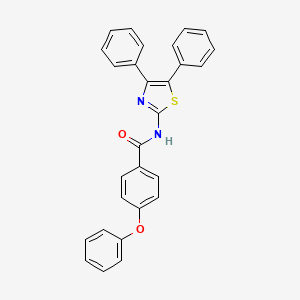
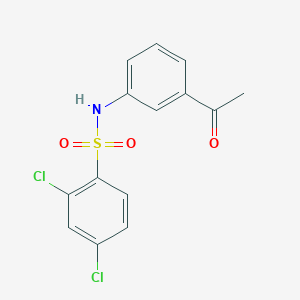
![(E)-2-(2-bromophenyl)-5-(3-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2388020.png)
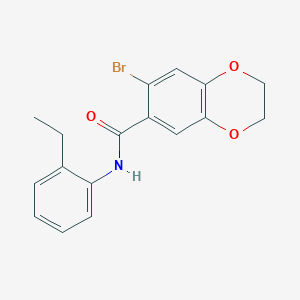
![(4-(azepan-1-ylsulfonyl)phenyl)(2-(methylthio)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B2388022.png)
![2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid](/img/structure/B2388023.png)
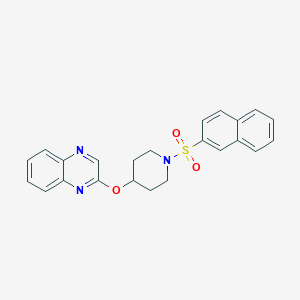
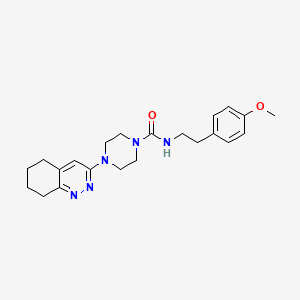
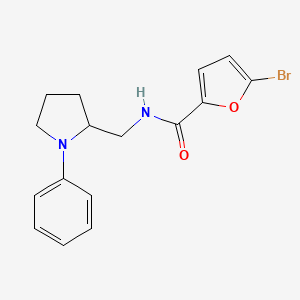
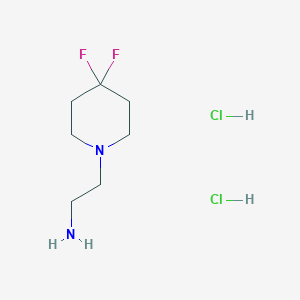
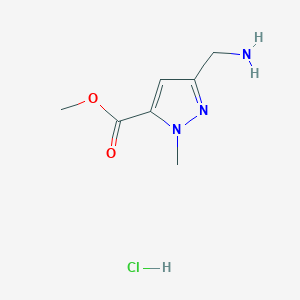
![Rac-[(1s,2r)-2-aminocyclopentyl]acetic acid hydrochloride](/img/structure/B2388035.png)